3,4-Dihydro-3-methyl-2-phenyl-2H-1-benzopyran-3,4-diol
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Overview
Description
3,4-Dihydro-3-methyl-2-phenyl-2H-1-benzopyran-3,4-diol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-methyl-2-phenyl-2H-1-benzopyran-3,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetaldehyde with a suitable diene in the presence of a catalyst to form the benzopyran ring system. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-methyl-2-phenyl-2H-1-benzopyran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives.
Scientific Research Applications
3,4-Dihydro-3-methyl-2-phenyl-2H-1-benzopyran-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-methyl-2-phenyl-2H-1-benzopyran-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog without the methyl and phenyl substitutions.
Coumarin: A structurally related compound with a lactone ring.
Flavanones: Compounds with a similar benzopyran core but different functional groups.
Uniqueness
3,4-Dihydro-3-methyl-2-phenyl-2H-1-benzopyran-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H16O3 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C16H16O3/c1-16(18)14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10,14-15,17-18H,1H3 |
InChI Key |
QKLPRBNNCCTSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC=C2OC1C3=CC=CC=C3)O)O |
Origin of Product |
United States |
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